molecular formula C12H15N3 B6283944 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine CAS No. 149669-49-8

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine

Cat. No.: B6283944
CAS No.: 149669-49-8
M. Wt: 201.3
InChI Key:
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Description

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is a heterocyclic compound that features a pyrrolopyridine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine typically involves the construction of the pyrrolopyridine core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with acyl (bromo)acetylenes can form acetylenic intermediates, which can then undergo further reactions to yield the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and scalability. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolopyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrrolopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to reduced tumor growth and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine stands out due to its specific combination of the pyrrolopyridine core with a piperidine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable scaffold for developing new therapeutic agents and studying complex biological processes.

Properties

CAS No.

149669-49-8

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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